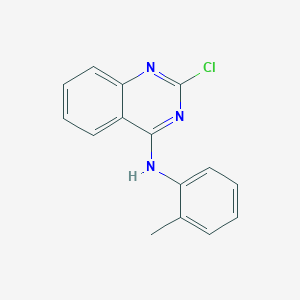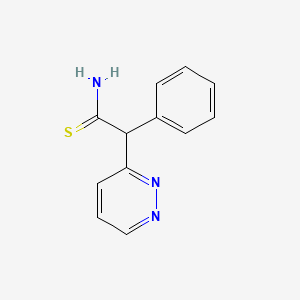
4-benzyltetrahydro-2H-pyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-benzyltetrahydro-2H-pyran-4-ol is an organic compound featuring a tetrahydropyran ring substituted with a benzyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyltetrahydro-2H-pyran-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of a tetrahydropyranyl ether intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or phosphomolybdic acid can be employed to facilitate the cyclization process .
化学反応の分析
Types of Reactions: 4-benzyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzyl-tetrahydro-pyran-4-one.
Reduction: 4-Methyl-tetrahydro-pyran-4-ol.
Substitution: 4-Benzyl-tetrahydro-pyran-4-chloride.
科学的研究の応用
4-benzyltetrahydro-2H-pyran-4-ol has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of 4-benzyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence metabolic pathways .
類似化合物との比較
Tetrahydropyran: A simpler analog without the benzyl and hydroxyl substitutions.
4-Hydroxytetrahydropyran: Similar structure but lacks the benzyl group.
Benzyl alcohol: Contains the benzyl group but lacks the tetrahydropyran ring.
Uniqueness: 4-benzyltetrahydro-2H-pyran-4-ol is unique due to the combination of the tetrahydropyran ring, benzyl group, and hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
4-benzyloxan-4-ol |
InChI |
InChI=1S/C12H16O2/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChIキー |
YMOSGXFSQLWKED-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(CC2=CC=CC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexanone, 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B8610981.png)



![5-Formylimidazo[5,1-b]thiazole](/img/structure/B8611002.png)








